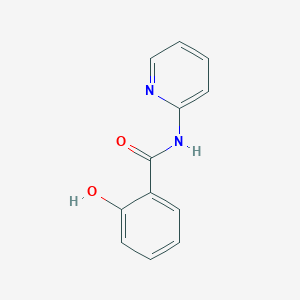![molecular formula C12H25NO6S B084122 Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate CAS No. 13223-03-5](/img/structure/B84122.png)
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, inducing apoptosis in cancer cells, and acting as an insecticide.
Effets Biochimiques Et Physiologiques
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been found to induce apoptosis in cancer cells, which can slow or stop the growth of cancerous tumors. Additionally, Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate has been found to have insecticidal properties, which can be used to control pests in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been found to have anti-inflammatory and insecticidal properties, making it a potential candidate for further research in these areas. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate. One direction is to further study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Another direction is to study its insecticidal properties and its potential use in controlling pests in agriculture. Additionally, further research is needed to fully understand the mechanism of action and to explore its potential use in cancer therapy.
Conclusion:
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and industry. Its anti-inflammatory and insecticidal properties make it a potential candidate for further research in these areas. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and to explore its potential applications.
Méthodes De Synthèse
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of N-ethyl-N,N-dimethylamine, 2-methylacryloyl chloride, and ethyl sulfate in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate has several potential scientific research applications. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as a pesticide due to its insecticidal properties. Additionally, Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
13223-03-5 |
|---|---|
Nom du produit |
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate |
Formule moléculaire |
C12H25NO6S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
ethyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C10H20NO2.C2H6O4S/c1-6-11(4,5)7-8-13-10(12)9(2)3;1-2-6-7(3,4)5/h2,6-8H2,1,3-5H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
QUUVXPUXYIWGHA-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CCOC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
SMILES canonique |
CC[N+](C)(C)CCOC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
Autres numéros CAS |
13223-03-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



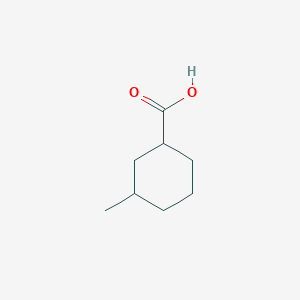
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)
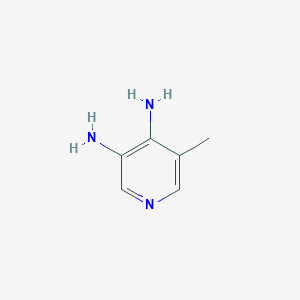
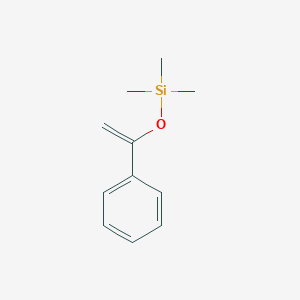
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)


![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
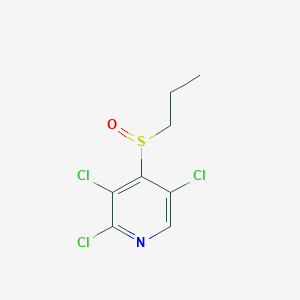
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)

